3-(5-Methyl-1-benzofuran-2-yl)propanoic acid
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Overview
Description
3-(5-Methyl-1-benzofuran-2-yl)propanoic acid is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring with a methyl group at the 5-position and a propanoic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1-benzofuran-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors to form the benzofuran ring, followed by functionalization to introduce the propanoic acid group. For example, the cyclization of 2-hydroxy-5-methylbenzaldehyde with an appropriate reagent can yield the benzofuran core, which can then be further reacted with propanoic acid derivatives to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1-benzofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
3-(5-Methyl-1-benzofuran-2-yl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-Methyl-1-benzofuran-2-yl)propanoic acid include other benzofuran derivatives such as:
- 3-(5-Methoxy-1-benzofuran-2-yl)propanoic acid
- 3-(5-Methyl-1H-benzimidazol-2-yl)propanoic acid
- 3-(5-Methyl-1-benzothiophene-2-yl)propanoic acid .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzofuran ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position and the propanoic acid group at the 3-position can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(5-methyl-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C12H12O3/c1-8-2-4-11-9(6-8)7-10(15-11)3-5-12(13)14/h2,4,6-7H,3,5H2,1H3,(H,13,14) |
InChI Key |
FFNSLWRNFAOZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)CCC(=O)O |
Origin of Product |
United States |
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